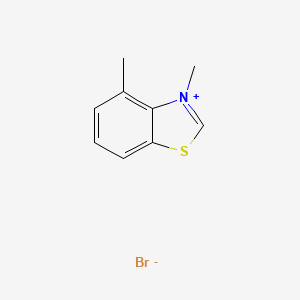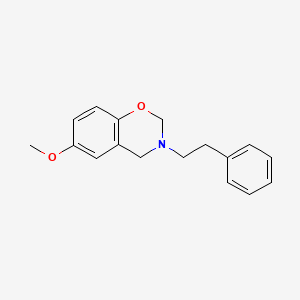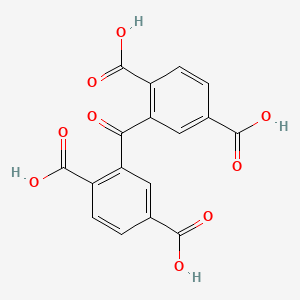
1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dicarboxybenzoyl)terephthalic acid is an aromatic dicarboxylic acid derivative. This compound is characterized by its unique structure, which includes two carboxylic acid groups attached to a benzoyl group, which is further connected to a terephthalic acid moiety. This structure imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dicarboxybenzoyl)terephthalic acid typically involves multi-step organic reactions. One common method includes the preparation of a Grignard reagent, followed by carbon chain elongation, hydrolysis, and purification steps. The Grignard reaction mechanism is based on 1,4-dihalo-2,5-dialkoxy benzene, which undergoes ortho-para substitution to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes under controlled conditions. These methods aim to achieve high yield and purity while maintaining cost-effectiveness and environmental sustainability. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(2,5-dicarboxybenzoyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Halogens, alkylating agents; conditionspresence of catalysts, moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
2-(2,5-dicarboxybenzoyl)terephthalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity .
作用机制
The mechanism of action of 2-(2,5-dicarboxybenzoyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, further modulating its activity.
相似化合物的比较
Similar Compounds
2,5-Furandicarboxylic acid: A sustainable substitute for petroleum-derived terephthalic acid, used in the production of bio-based polymers.
2-(2-carboxyphenoxy)terephthalic acid: An ether-bridged aromatic carboxylic acid used as a versatile building block for coordination polymers.
Uniqueness
2-(2,5-dicarboxybenzoyl)terephthalic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in diverse applications, from material science to medicinal chemistry.
属性
CAS 编号 |
6317-68-6 |
|---|---|
分子式 |
C17H10O9 |
分子量 |
358.3 g/mol |
IUPAC 名称 |
2-(2,5-dicarboxybenzoyl)terephthalic acid |
InChI |
InChI=1S/C17H10O9/c18-13(11-5-7(14(19)20)1-3-9(11)16(23)24)12-6-8(15(21)22)2-4-10(12)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI 键 |
LSUZAGUPGZIVSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


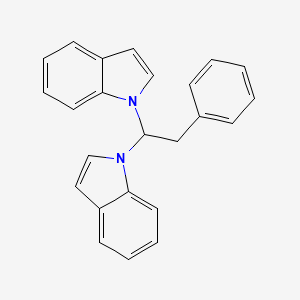

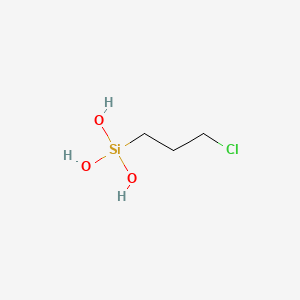
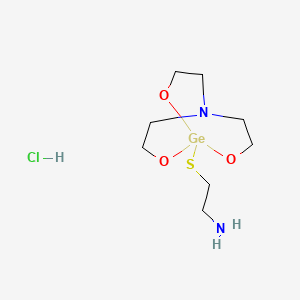
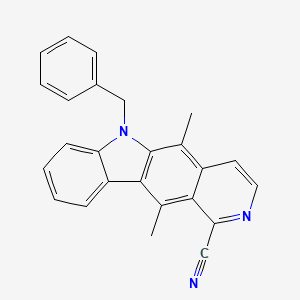

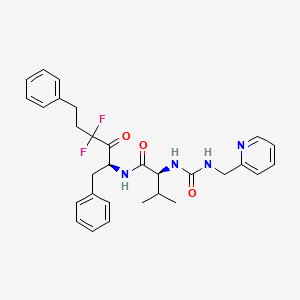
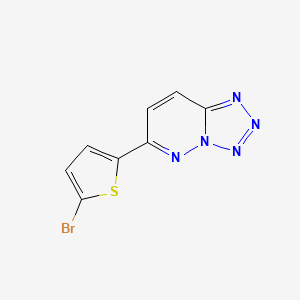
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
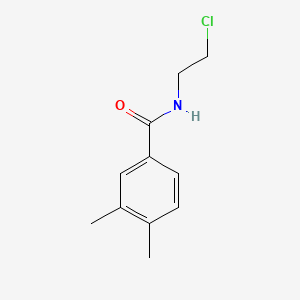
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
